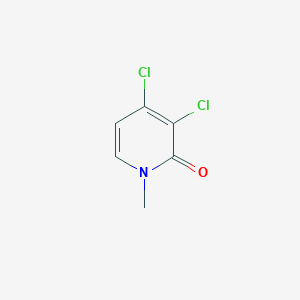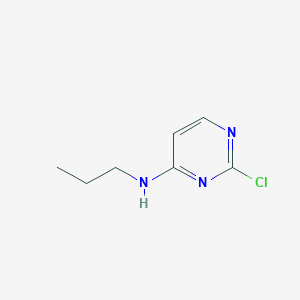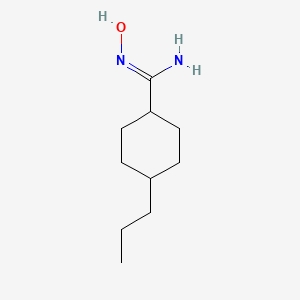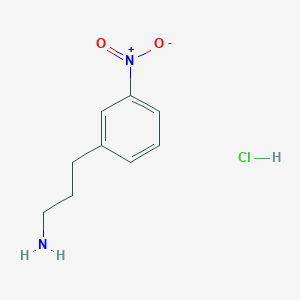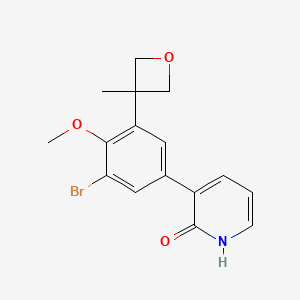![molecular formula C19H25NO4 B13089364 1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of tert-butanol with amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for protecting amino groups during peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid involves the protection of amino groups through the formation of a stable carbamate. This protection is crucial for preventing unwanted reactions during synthesis. The Boc group is cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can act as an inhibitor or substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Similar in structure but lacks the spiro arrangement.
N-Boc-pyrrolidine-3-carboxylic acid: Another Boc-protected amino acid with different reactivity and applications.
Uniqueness
1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid is unique due to its spiro structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C19H25NO4 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-11-15(16(21)22)19(12-20)10-6-8-13-7-4-5-9-14(13)19/h4-5,7,9,15H,6,8,10-12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
KSDLSVAKWUVSLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=CC=CC=C23)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


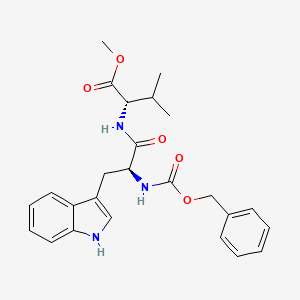

![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)
![(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal](/img/structure/B13089306.png)

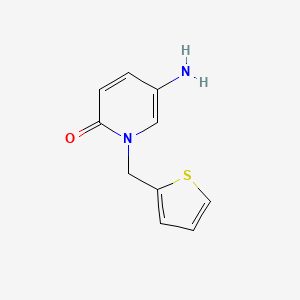
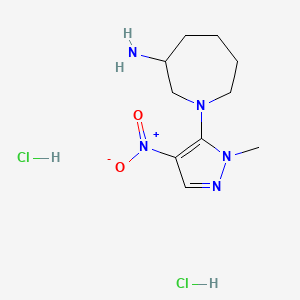
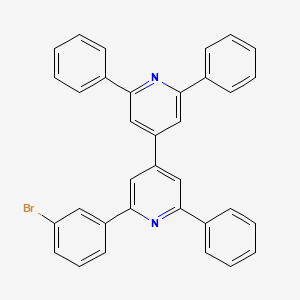
![2-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089320.png)
